dPEG(R)8-SATA contains an N-hydroxysuccinimidyl (NHS) ester group that reacts selectively with primary amines present on various biomolecules like proteins, antibodies, and peptides []. This reaction introduces a thiol (sulfhydryl) group onto the biomolecule.
The thiol group serves as a versatile functional group for further conjugation reactions with other molecules containing thiol-reactive groups []. This allows researchers to attach probes, labels, or other biomolecules to the target molecule of interest.
Water-Soluble Alternative to SATA
dPEG(R)8-SATA offers a significant advantage over the commonly used thiolation reagent, N-succinimidyl-S-acetylthioacetate (SATA) []. SATA suffers from poor water solubility, requiring organic solvents for its use.
dPEG(R)8-SATA incorporates a hydrophilic dPEG(R)8 spacer, which renders the molecule water-soluble []. This enables researchers to perform bioconjugation reactions directly in aqueous buffers, eliminating the need for harsh organic solvents. Aqueous buffers are more biocompatible and provide a gentler environment for biological samples.
Enhancing Biomolecule Properties
The dPEG(R)8 spacer in dPEG(R)8-SATA does more than just improve water solubility. This spacer arm introduces a chain of polyethylene glycol (PEG) units to the biomolecule after conjugation []. PEGylation, as it's called, offers several benefits:
Increased water solubility: The hydrophilic PEG units further enhance the water solubility of the conjugated biomolecule [].
Reduced aggregation: PEGylation can prevent biomolecules from clumping together, a phenomenon known as aggregation []. This improves the stability and functionality of the biomolecule in solution.
Improved pharmacokinetics: In in vivo studies, PEGylation can extend the circulation time of biomolecules in the bloodstream by reducing interactions with proteins and cells []. This can be crucial for drug delivery applications.
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